3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione is a complex organic compound with the molecular formula C12H10BrN3O3. This compound is notable for its unique structure, which includes a brominated pyrrolopyridine core fused with a piperidine-2,6-dione moiety.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione typically involves multiple steps:
Formation of the Pyrrolopyridine Core: The initial step involves the formation of the pyrrolopyridine core through a cyclization reaction. This can be achieved by reacting a suitable pyrrole derivative with an acylating agent under acidic conditions.
Bromination: The next step involves the bromination of the pyrrolopyridine core. This is typically carried out using bromine or a brominating agent such as N-bromosuccinimide (NBS) in an organic solvent like dichloromethane.
Formation of the Piperidine-2,6-dione Moiety: The final step involves the formation of the piperidine-2,6-dione moiety.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness .
Chemical Reactions Analysis
Types of Reactions
3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the compound can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Reduction Reactions: The carbonyl groups in the compound can be reduced to alcohols using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Oxidation Reactions: The compound can undergo oxidation reactions to form various oxidized derivatives.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), organic solvents (e.g., dichloromethane), and catalysts (e.g., palladium).
Reduction: Reducing agents (e.g., LiAlH4, NaBH4), solvents (e.g., tetrahydrofuran).
Oxidation: Oxidizing agents (e.g., KMnO4, CrO3), solvents (e.g., acetone).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while reduction reactions can yield alcohols .
Scientific Research Applications
3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design and development. Its unique structure allows it to interact with various biological targets, making it a candidate for the development of new therapeutic agents.
Biological Research: The compound is used in biological research to study its effects on cellular processes and pathways. It can be used as a tool compound to investigate the mechanisms of action of related compounds.
Chemical Biology: The compound is used in chemical biology to study its interactions with biomolecules such as proteins and nucleic acids. This can provide insights into its potential as a drug candidate.
Industrial Applications: The compound may have applications in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with various molecular targets, including enzymes, receptors, and ion channels. Its brominated pyrrolopyridine core allows it to bind to these targets with high affinity.
Pathways Involved: The compound can modulate various cellular pathways, including signal transduction, gene expression, and metabolic pathways.
Comparison with Similar Compounds
Similar Compounds
3-(3-bromo-5,7-dihydro-7-oxo-6H-pyrrolo[3,4-b]pyridin-6-yl)-2,6-piperidinedione: A closely related compound with similar structural features.
Thalidomide Analogs: Compounds with similar structural motifs used in PROTAC research.
Pyrrolopyrazine Derivatives: Compounds with similar core structures used in various biological and chemical research applications.
Uniqueness
3-(3-bromo-7-oxo-5,7-dihydro-6H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione is unique due to its specific combination of a brominated pyrrolopyridine core and a piperidine-2,6-dione moiety. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development .
Properties
Molecular Formula |
C12H10BrN3O3 |
---|---|
Molecular Weight |
324.13 g/mol |
IUPAC Name |
3-(3-bromo-7-oxo-5H-pyrrolo[3,4-b]pyridin-6-yl)piperidine-2,6-dione |
InChI |
InChI=1S/C12H10BrN3O3/c13-7-3-6-5-16(12(19)10(6)14-4-7)8-1-2-9(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18) |
InChI Key |
HDCFGKAJVDVLCR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=O)NC(=O)C1N2CC3=C(C2=O)N=CC(=C3)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.